BenchChemオンラインストアへようこそ!

Alisertib Sodium

Kinase Selectivity Aurora Kinase Mitotic Phenotype

For researchers dissecting Aurora A-specific biology, generic Aurora inhibitors introduce confounding off-target effects. Alisertib sodium (MLN8237) provides >200-fold selectivity for Aurora A over Aurora B (IC50 1.2 nM vs 396.5 nM) and negligible activity against >200 other kinases. This ensures that observed G2/M arrest, mitotic spindle abnormalities, and apoptosis are unequivocally attributed to Aurora A inhibition. The sodium salt formulation mirrors clinical-grade material, delivering reliable oral bioavailability for in vivo xenograft studies. Procure with confidence for translational oncology research.

Molecular Formula C27H21ClFN4NaO5
Molecular Weight 558.9 g/mol
CAS No. 1208255-63-3
Cat. No. B605311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisertib Sodium
CAS1208255-63-3
SynonymsAlisertib sodium hydrate, MLN8237-004
Molecular FormulaC27H21ClFN4NaO5
Molecular Weight558.9 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.O.[Na+]
InChIInChI=1S/C27H20ClFN4O4.Na.H2O/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);;1H2/q;+1;/p-1
InChIKeyWLPXWQKMVACWII-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alisertib Sodium (MLN8237) for Aurora Kinase A Inhibition Research: Procurement and Baseline Reference


Alisertib sodium (CAS 1208255-63-3), also known as MLN8237, is an orally bioactive, ATP-competitive Aurora kinase A inhibitor with a reported IC50 of 1.2 nM in cell-free assays . It exhibits greater than 200-fold selectivity for Aurora A over the structurally related Aurora B kinase (IC50 396.5 nM) and demonstrates negligible activity against a panel of over 200 other kinases . As an investigational small molecule developed by Takeda, alisertib sodium has advanced to Phase III clinical trials and is widely used in preclinical oncology research for its ability to induce mitotic spindle abnormalities, G2/M phase arrest, and subsequent apoptosis in tumor cells [1][2].

Why Aurora Kinase Inhibitors Are Not Interchangeable: The Critical Case for Alisertib Sodium Specification


Procuring a generic 'Aurora kinase inhibitor' without precise specification is scientifically untenable due to profound divergence in kinase selectivity profiles among this class of compounds. The biological outcomes of inhibiting Aurora A versus Aurora B are distinct: Aurora A inhibition primarily induces G2/M arrest and mitotic spindle abnormalities, whereas Aurora B inhibition overrides the mitotic checkpoint, leading to aneuploidy and senescence [1]. Consequently, compounds like barasertib, which is highly selective for Aurora B (~3700-fold), and danusertib, a pan-Aurora inhibitor, will yield fundamentally different cellular phenotypes and experimental outcomes compared to the Aurora A-selective alisertib . Furthermore, potency in biochemical assays does not always predict cellular efficacy, as demonstrated by the fact that the potent Aurora A inhibitor MK-5108 is less effective than alisertib at inhibiting tumor cell proliferation, underscoring that off-target or poly-pharmacological effects can be critical determinants of functional activity [2]. Therefore, specific procurement of alisertib sodium is essential for researchers aiming to interrogate Aurora A-driven biology without confounding off-target effects on Aurora B or other kinases.

Alisertib Sodium (MLN8237) Comparator-Based Evidence for Informed Scientific Procurement


Aurora A vs. Aurora B Kinase Selectivity: Alisertib Sodium vs. Barasertib

Alisertib sodium exhibits a high degree of selectivity for Aurora A kinase over Aurora B, with an IC50 of 1.2 nM for Aurora A and 396.5 nM for Aurora B, resulting in a >200-fold selectivity window . In stark contrast, barasertib-HQPA (AZD2811) is a highly selective Aurora B inhibitor with an IC50 of 0.37 nM for Aurora B and approximately 3,700-fold selectivity over Aurora A . This divergent selectivity dictates distinct mechanisms of action: alisertib induces G2/M arrest and mitotic spindle abnormalities, while barasertib causes mitotic checkpoint override and polyploidy, leading to fundamentally different cellular fates .

Kinase Selectivity Aurora Kinase Mitotic Phenotype

Cellular Antiproliferative Potency: Alisertib Sodium vs. MK-5108

In a direct comparative study using the Aurora A-overexpressing colon cancer cell line HCT116, alisertib demonstrated superior inhibition of cell proliferation compared to another potent Aurora A inhibitor, MK-5108. The IC50 for inhibiting proliferation was 68 nM for alisertib, whereas MK-5108 was less potent with an IC50 of 208 nM [1]. This 3-fold difference in cellular potency is notable given that MK-5108 is actually a more potent inhibitor of Aurora A kinase activity in biochemical assays, highlighting that biochemical potency does not always translate to cellular efficacy and that alisertib's unique pharmacological profile provides a functional advantage in this context [2].

Cellular Efficacy Colon Cancer Proliferation Assay

Clinical Activity in Endocrine-Resistant Breast Cancer: Alisertib as a Differentiated Aurora A Inhibitor

In a Phase II randomized clinical trial (TBCRC 041) for patients with endocrine- and CDK4/6 inhibitor-resistant, HR+/HER2- metastatic breast cancer, alisertib monotherapy demonstrated promising clinical activity. The overall response rate (ORR) was 19.6% with a median progression-free survival (mPFS) of 5.6 months [1]. This activity in a heavily pretreated, resistant population underscores a potential niche for alisertib where other targeted therapies, such as CDK4/6 inhibitors, have failed. In contrast, other Aurora kinase inhibitors like danusertib have shown lower response rates (ORR 2%) in broader patient populations, suggesting a more favorable efficacy profile for alisertib in this specific clinical context [2]. This differentiates alisertib from other Aurora kinase inhibitors that lack robust clinical evidence in endocrine-resistant breast cancer.

Clinical Efficacy Metastatic Breast Cancer Endocrine Resistance

Broad Kinase Selectivity Profile: Alisertib Sodium vs. Tozasertib

Alisertib sodium was profiled against a panel of 205 kinases at a concentration of 1 µM and demonstrated no significant inhibitory activity against the vast majority of these targets, confirming its status as a highly selective Aurora A inhibitor . In contrast, the pan-Aurora inhibitor tozasertib (VX-680/MK-0457) is known to potently inhibit additional clinically relevant kinases including FLT-3 (Ki = 30 nM) and BCR-ABL (Ki = 30 nM) . This broader target profile introduces significant polypharmacology, making it challenging to attribute observed biological effects solely to Aurora kinase inhibition. The cleaner selectivity profile of alisertib provides a more precise tool for deconvoluting Aurora A-specific functions.

Kinase Selectivity Polypharmacology Off-Target Effects

Sodium Salt Formulation Advantages: Alisertib Sodium vs. Free Base

Alisertib sodium is the sodium salt form of the active pharmaceutical ingredient (free base CAS 1028486-01-2), formulated specifically to enhance pharmaceutical properties. As a salt, it is designed to improve aqueous solubility and oral bioavailability compared to the free base . This is a critical advantage for in vivo studies, where the sodium salt formulation (often as a hydrate, CAS 1208255-63-3) is the form that has advanced to Phase III clinical trials and is used in preclinical xenograft models at doses of 3-30 mg/kg orally, demonstrating robust tumor growth inhibition [1]. Procuring the free base for in vivo studies may lead to inconsistent absorption and lower plasma exposure, potentially compromising experimental results.

Formulation Solubility Oral Bioavailability

Optimal Research and Preclinical Applications for Alisertib Sodium (MLN8237)


Investigating Aurora A Kinase-Specific Biology in Mitosis and Cell Cycle

Alisertib sodium is the optimal tool for experiments designed to dissect the specific role of Aurora A kinase in mitotic progression, spindle assembly, and G2/M cell cycle arrest. Its high selectivity (>200-fold for Aurora A over Aurora B) and lack of significant off-target activity on >200 other kinases ensure that observed phenotypes, such as mitotic spindle abnormalities and accumulation of cells in G2/M phase, can be confidently attributed to Aurora A inhibition . This is particularly important when contrasting Aurora A's function with that of Aurora B, where pan-inhibitors or selective Aurora B inhibitors like barasertib would produce confounding effects like mitotic checkpoint override and aneuploidy .

Preclinical In Vivo Tumor Models Requiring Oral Dosing

For in vivo xenograft or syngeneic tumor studies in mice, alisertib sodium is the preferred formulation due to its optimized oral bioavailability. Studies have demonstrated significant tumor growth inhibition and regression in multiple models (including lymphoma and solid tumors) at oral doses of 3-30 mg/kg . The sodium salt formulation (often as a hydrate) is the same form used in clinical trials, ensuring that preclinical findings are translationally relevant and that reliable plasma exposure is achieved via oral gavage . Use of the free base in such studies is discouraged due to potential issues with solubility and absorption variability.

Research on Overcoming Resistance to Endocrine and CDK4/6 Inhibitor Therapies

Alisertib sodium has demonstrated clinical activity in patients with endocrine- and CDK4/6 inhibitor-resistant, HR+/HER2- metastatic breast cancer (ORR 19.6%) . This specific clinical validation makes alisertib a highly relevant compound for translational research aimed at understanding and overcoming resistance mechanisms to these standard-of-care therapies. Studies investigating Aurora A's role in endocrine resistance or its potential as a synthetic lethal target in CDK4/6 inhibitor-resistant models are best served by procuring alisertib, given its unique clinical data in this patient population, a context where other Aurora kinase inhibitors lack comparable evidence .

Investigating Aurora A Inhibition as a Strategy to Reverse Immunotherapy Resistance

A Phase I/II trial combining alisertib with the anti-PD-1 antibody pembrolizumab in patients with immunotherapy-resistant, Rb-deficient head and neck squamous cell carcinoma (HNSCC) showed that the combination was well tolerated and led to prolonged stable disease in several heavily pretreated patients . This supports the hypothesis that Aurora A inhibition can reverse immunotherapy resistance . For preclinical research exploring the immunomodulatory effects of Aurora A inhibition or developing combination strategies with immune checkpoint inhibitors, alisertib sodium is the most clinically advanced tool, with direct evidence from human trials to support its use in this emerging application area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alisertib Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.